molecular formula C20H20ClN3O3S B2681032 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide CAS No. 1021040-80-1

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide

Cat. No.: B2681032
CAS No.: 1021040-80-1
M. Wt: 417.91
InChI Key: YUWKYKNSWPIELO-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a 5-chloro-2-cyanophenyl group. The benzenesulfonyl group enhances metabolic stability and hydrogen-bonding capacity, while the electron-withdrawing chloro and cyano substituents on the phenyl ring may influence electronic distribution and receptor interactions .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-16-10-9-15(14-22)19(12-16)23-20(25)13-17-6-4-5-11-24(17)28(26,27)18-7-2-1-3-8-18/h1-3,7-10,12,17H,4-6,11,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKYKNSWPIELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperidine intermediate. This intermediate is then reacted with 5-chloro-2-cyanophenyl acetic acid or its derivatives under amide coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The compound may act on specific signaling pathways involved in tumor growth and metastasis, offering a targeted approach for cancer therapy.

Antimicrobial Activity

The sulfonamide group in the compound structure suggests potential antimicrobial activity. Research has demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis . This makes the compound a candidate for further exploration in antibacterial drug development.

Neurological Applications

Given its piperidine structure, there is interest in the compound's effects on neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Study : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting potential for clinical application in oncology .
  • Antimicrobial Efficacy : In vitro tests demonstrated that compounds structurally related to this compound showed effective inhibition against various bacterial strains, supporting its use as a lead for developing new antibiotics .
  • Neuroscience Research : Investigations into the neuropharmacological effects revealed that similar piperidine derivatives could enhance cognitive function in animal models, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Features Potential Application/Activity Reference
Target Compound Benzenesulfonyl, 5-chloro-2-cyanophenyl Piperidine, Acetamide Research intermediate
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) 2-fluorophenyl, methoxy Piperidinyl, Acetamide Opioid analgesic (µ-opioid receptor agonist)
CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) Thieno-pyridin, chlorophenyl Oxadiazole, Acetamide Theoretical study (electronic properties)
Goxalapladib (2-[2-(2,3-difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide) Trifluoromethyl, naphthyridine Naphthyridine, Acetamide Atherosclerosis treatment (Lp-PLA2 inhibitor)
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Chloro, dioxopiperidine Isoindolinone, Acetamide Anticancer (proteasome targeting)
Key Observations:
  • Piperidine Modifications: The target compound’s benzenesulfonyl-piperidine group distinguishes it from opioid analogs like Ocfentanil, which have simpler piperidinyl or phenylethyl groups.
  • Electron-Withdrawing Substituents: The 5-chloro-2-cyanophenyl group introduces stronger electron-withdrawing effects than the 2-fluorophenyl group in Ocfentanil or the chlorophenyl in CPA. This could enhance dipole interactions in receptor binding .
  • Therapeutic Potential: Unlike Goxalapladib (targeting Lp-PLA2 in atherosclerosis) or isoindolinone derivatives (anticancer), the target compound’s applications remain unexplored but may align with kinase inhibition or neurological targets due to structural parallels with piperidine-containing bioactive molecules .

Physicochemical and Electronic Properties

  • HOMO-LUMO and FTIR Analysis: While direct data for the target compound is unavailable, studies on CPA () suggest that electron-withdrawing groups like cyano and chloro significantly lower HOMO-LUMO gaps, enhancing reactivity. The benzenesulfonyl group in the target compound may further stabilize charge distribution, impacting solubility and intermolecular interactions .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-cyanophenyl)acetamide is a member of the piperidine family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C16H19ClN2O2S
  • Molecular Weight : 365.4704 g/mol
  • SMILES Notation : O=C(Nc1nccs1)CC1CCCCN1S(=O)(=O)c1ccccc1

The structure includes a piperidine ring, a benzenesulfonyl group, and a chlorinated cyanophenyl moiety, which are crucial for its biological activity.

1. Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial properties. For instance, piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, certain derivatives demonstrated strong inhibitory effects with IC50 values indicating potent activity . This suggests potential applications in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.

3. Anti-inflammatory Effects

Analogues of the compound have been investigated for their role as NLRP3 inflammasome inhibitors. Such compounds can modulate inflammatory responses, making them potential candidates for treating diseases characterized by chronic inflammation, including neurodegenerative disorders .

Study on Antibacterial Activity

A series of synthesized piperidine derivatives were tested for antibacterial efficacy. The results showed that certain compounds exhibited IC50 values as low as 0.63 μM against AChE, indicating strong enzyme inhibition and suggesting that modifications in the piperidine structure can enhance biological activity .

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing inflammation and improving outcomes in conditions like osteoarthritis and other inflammatory diseases . These findings support the potential therapeutic use of this compound in clinical settings.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The sulfonamide group is known to facilitate binding to enzymes, thus inhibiting their function.
  • Inflammatory Pathway Modulation : By targeting the NLRP3 inflammasome, it can reduce the secretion of pro-inflammatory cytokines such as IL-1β .

Data Summary

Activity TypeTarget/EffectIC50 ValuesReferences
AntibacterialSalmonella typhi, Bacillus subtilisModerate to Strong
Enzyme InhibitionAcetylcholinesterase0.63 μM
Anti-inflammatoryNLRP3 inflammasome3.25 μM

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